Memotine hydrochloride
Description
NMDA Receptor Antagonism and Voltage-Dependent Binding Dynamics
Memantine’s primary mechanism involves blocking NMDA receptor channels in a voltage-dependent, uncompetitive manner. Unlike high-affinity antagonists like MK-801, memantine binds preferentially to open-channel states, exhibiting rapid association/dissociation kinetics (IC50: ~2.9 μM in cortical neurons). This kinetic profile allows memantine to inhibit pathological NMDA receptor overactivation—such as during glutamate excitotoxicity—while permitting transient physiological signaling.
Voltage dependency arises from memantine’s interaction with the NMDA receptor’s deep pore region, where depolarization accelerates its unbinding. At resting membrane potentials (−70 mV), memantine exhibits an IC50 of 0.79 μM, increasing to 12.9 μM under depolarized conditions. This property ensures selective blockade of chronically activated receptors in neurodegenerative microenvironments, sparing acutely activated synaptic receptors.
Table 1: Pharmacodynamic Properties of Memantine at NMDA Receptors
Memantine’s partial trapping within the channel further distinguishes it from ketamine. While ketamine exhibits full trapping (τoff = 15–25 s), memantine’s faster unbinding (τoff = 4–9 s) minimizes cumulative inhibition during repetitive synaptic activity. This kinetic behavior is attributed to its binding to a superficial site (IC50 = 79 μM) in addition to the deep channel site, enabling escape during channel closure.
Modulation of Extrasynaptic vs. Synaptic NMDA Receptors in Excitotoxicity
Extrasynaptic NMDA receptors drive excitotoxic pathways by coupling to pro-death signaling cascades, notably through TRPM4 interactions. Memantine preferentially inhibits extrasynaptic receptors (IC50 = 2.9 μM) over synaptic ones (IC50 = 12.9 μM), a selectivity arising from differential receptor activation patterns. In hippocampal neurons, 1–10 μM memantine reduces extrasynaptic NMDA currents by 50–70%, while sparing synaptic EPSCs.
This selectivity is mechanistically linked to receptor desensitization states. Memantine stabilizes Ca²⁺-dependent desensitization in GluN1/2A-containing receptors, which are enriched at synapses, thereby enhancing inhibition during prolonged glutamate exposure. Conversely, ketamine accelerates recovery from desensitization in GluN1/2B receptors, favoring synaptic inhibition.
Key Insight:
“Memantine’s ability to block extrasynaptic NMDA receptors underlies its neuroprotective efficacy without disrupting synaptic plasticity, a critical advantage over pan-NMDA antagonists.”
Calcium Homeostasis and Mitochondrial Protection Against Glutamate-Induced Stress
Memantine mitigates glutamate-induced mitochondrial dysfunction by attenuating Ca²⁺ overload. In NT2 neuronal cells, chronic memantine exposure (10–60 μM) reduces cytoplasmic peroxide levels by 30–40% and enhances glutathione peroxidase activity, indicating antioxidant upregulation. Notably, memantine does not alter basal cytoplasmic Ca²⁺ levels but prevents FCCP-induced Ca²⁺ efflux from mitochondria, suggesting stabilization of mitochondrial Ca²⁺ buffering.
Table 2: Memantine’s Effects on Mitochondrial Parameters
| Parameter | Control | 10 μM Memantine | 60 μM Memantine |
|---|---|---|---|
| Cytoplasmic Ca²⁺ (Fluo-4) | 100 ± 5% | 98 ± 4% | 95 ± 3% |
| Mitochondrial H2O2 | 100 ± 7% | 72 ± 6%* | 65 ± 5%* |
| Glutathione Peroxidase | 1.0 ± 0.1 U/mg | 1.4 ± 0.2* | 1.6 ± 0.3* |
These effects are partially NMDA-independent, as memantine directly enhances mitochondrial electron transport chain efficiency in isolated preparations.
Interaction with Dopamine D2 Receptors and Sigma 1 Receptors: Secondary Pharmacological Actions
Memantine exhibits low-affinity agonism at dopamine D2High receptors (Ki = 137–917 nM) and sigma-1 receptors (Ki = 2.6 μM). At therapeutic concentrations (1–10 μM), D2 receptor modulation inhibits prolactin secretion in pituitary cells, though clinical relevance in AD remains unclear. Sigma-1 receptor activation occurs only at supratherapeutic doses, potentially contributing to memantine’s psychotomimetic effects at high levels.
Contrast with Amantadine:
Memantine’s two additional methyl groups (vs. amantadine) enhance NMDA receptor affinity 10-fold while minimally affecting D2/sigma-1 interactions.
Disease-Modifying vs. Symptomatic Mechanisms in Neurodegenerative Pathways
Despite reducing amyloid-β oligomers and tau phosphorylation in transgenic mice, memantine’s clinical effects in humans are predominantly symptomatic. Trials show a 3–4 point advantage on the ADAS-cog scale over 6 months, without altering disease progression. This discrepancy highlights limitations in extrapolating rodent models to human AD, where multifactorial pathology may limit monotherapy efficacy.
Hypothesis vs. Reality:
“Memantine’s ‘hypothesis-modifying’ effects in preclinical models have not translated to disease modification in humans, underscoring the complexity of neurodegenerative pathways.”
Properties
CAS No. |
10540-97-3 |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-19-14-6-8-15(9-7-14)20-12-17-16-5-3-2-4-13(16)10-11-18-17;/h2-9H,10-12H2,1H3;1H |
InChI Key |
LFFGEYHTAJZONR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32.Cl |
Appearance |
Solid powder |
Other CAS No. |
10540-97-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Memantine hydrochloride can be synthesized through various methods. One common approach involves the use of 1-bromo-3,5-dimethyladamantane as a starting material. This compound undergoes direct amination with ammonium acetate to produce memantine hydrochloride. The reaction is typically carried out under mild conditions, resulting in high purity and yield .
Another method involves a two-step synthesis starting from 1,3-dimethyladamantane. The first step involves the formation of 1-acetamido-3,5-dimethyladamantane, followed by hydrolysis to yield memantine hydrochloride. This method is optimized to reduce the use of toxic solvents and reagents, making it more environmentally friendly .
Industrial Production Methods: Industrial production of memantine hydrochloride often employs the one-step synthesis method due to its simplicity and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Memantine hydrochloride primarily undergoes substitution reactions. The key reaction involves the substitution of a bromine atom in 1-bromo-3,5-dimethyladamantane with an amino group to form memantine hydrochloride .
Common Reagents and Conditions:
Reagents: 1-bromo-3,5-dimethyladamantane, ammonium acetate
Conditions: Mild temperatures, typically around 70°C for the initial amination step and 130°C for the hydrolysis step.
Major Products: The primary product of these reactions is memantine hydrochloride, with high purity and minimal impurities .
Scientific Research Applications
Treatment of Alzheimer's Disease
Mechanism of Action
Memantine works by blocking the excessive activation of NMDA receptors, which is associated with neurotoxicity due to excitatory amino acids like glutamate. This mechanism helps protect neurons from damage while allowing normal synaptic transmission to occur.
Clinical Efficacy
Numerous studies have demonstrated the safety and efficacy of memantine in treating Alzheimer's disease. It has been approved for use either alone or in combination with cholinesterase inhibitors. Clinical trials have shown that memantine can improve cognitive function and daily living activities in patients with moderate to severe Alzheimer's disease, as evidenced by significant improvements in global and functional parameters over placebo controls .
Broader Neuropsychiatric Applications
Mental Disorders
Recent research has indicated that memantine may have protective effects against various mental health disorders. A study involving over 300,000 patients found significant associations between memantine use and reduced risks for conditions such as depression and substance use disorders . These findings suggest that NMDA receptor antagonism may extend beyond Alzheimer's disease, warranting further investigation into its therapeutic potential for mood disorders.
Demyelinating Diseases
Memantine has shown promise in treating demyelinating diseases, particularly multiple sclerosis. In clinical observations, memantine was associated with a nearly two-thirds reduction in risk for developing demyelinating conditions . This effect may be attributed to its neuroprotective properties and ability to modulate excitotoxicity.
Potential Applications in Other Neurological Conditions
Traumatic Brain Injury and Stroke
Preclinical studies have explored the use of memantine in models of traumatic brain injury and stroke. Research indicates that memantine can reduce neuronal loss and improve outcomes when administered during or after an ischemic event . Its ability to mitigate secondary excitotoxicity could enhance recovery following acute neurological injuries.
Parkinson's Disease and Huntington's Disease
There is emerging interest in the application of memantine for other neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Animal studies suggest that memantine may improve motor function and reduce neurodegeneration associated with these conditions . Further clinical trials are necessary to establish its efficacy in human subjects.
Case Studies and Research Findings
Mechanism of Action
Memantine hydrochloride works by blocking NMDA receptor-operated cation channels, which are involved in the transmission of excitatory signals in the brain. By inhibiting the prolonged influx of calcium ions through these channels, memantine hydrochloride helps to prevent neuronal excitotoxicity, a condition that contributes to the symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Key Research Findings
Biological Activity
Memantine hydrochloride is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily utilized in the treatment of moderate to severe Alzheimer's disease. Its biological activity is characterized by several mechanisms that contribute to its neuroprotective effects and therapeutic efficacy. This article provides a comprehensive overview of the biological activity of memantine hydrochloride, supported by data tables, case studies, and detailed research findings.
Memantine acts by blocking NMDA receptors, which are involved in synaptic plasticity and memory function. The blockade is voltage-dependent, allowing memantine to preferentially inhibit excessive NMDA receptor activation during pathological conditions while preserving normal physiological signaling at lower levels of glutamate. This selectivity helps prevent excitotoxicity, which can lead to neuronal death.
- IC50 Values : Memantine exhibits an IC50 value of approximately 0.5 - 1.5 μM in vitro for NMDA receptors, indicating its effective antagonistic action at clinically relevant concentrations .
Pharmacokinetics
Memantine demonstrates favorable pharmacokinetic properties:
- Absorption : It has an absolute bioavailability of approximately 100%, with peak plasma concentrations achieved within 3 to 8 hours post-administration.
- Volume of Distribution : The mean volume of distribution is about 9-11 L/kg .
- Half-Life : The terminal elimination half-life ranges from 60 to 80 hours, allowing for once-daily dosing .
Neuroprotective Properties
Memantine has been shown to:
- Increase brain-derived neurotrophic factor (BDNF) levels, promoting neuronal survival and growth .
- Reduce inflammation in dopaminergic neurons by modulating microglial activity .
Clinical Efficacy
Several clinical studies have evaluated the efficacy of memantine in Alzheimer's disease:
Case Studies
-
Efficacy in Alzheimer's Disease :
A pivotal study involving 403 patients with mild to moderate Alzheimer's demonstrated that memantine significantly reduced cognitive decline compared to placebo, with only 11% of memantine-treated patients worsening in cognitive function versus 21% in the placebo group (p<0.0001) . -
Neuroprotective Effects :
In animal models, memantine has been shown to improve spatial learning and reduce amyloid-beta plaque deposition, which is crucial for understanding its potential role in slowing Alzheimer's progression .
Side Effects and Safety Profile
While generally well-tolerated, memantine can cause side effects such as dizziness (6.3% incidence), headache, and confusion. The safety profile has been validated through multiple studies showing minimal serious adverse events when used as directed .
Q & A
Q. What are the key physicochemical properties of Memotine hydrochloride critical for experimental reproducibility?
this compound (C₁₇H₁₇NO₂·HCl) is a hydrochloride salt of an isoquinoline derivative with a molecular weight of 299.79 g/mol. Key properties include:
- Solubility : Hydrophilic due to the hydrochloride moiety, soluble in polar solvents like water or methanol.
- Stability : Light-sensitive; requires storage in tightly sealed, light-protected containers at 2–10°C to prevent degradation .
- Structural identifiers : SMILES notation
COC1CCC(CC1)OCC2=NCCC3C2CCCC3.Clprovides precise stereochemical details for computational modeling . Methodological tip: Validate purity via HPLC with UV detection (λ = 230–260 nm) using protocols adapted for structurally similar antiviral agents .
Q. How should researchers safely handle this compound in laboratory settings?
While specific safety data for this compound is limited, general protocols for hydrochloride compounds apply:
- Personal protective equipment (PPE) : Use nitrile gloves and lab coats. Consult glove compatibility charts (e.g., Ansell Chemical Resistance Guide) due to variability in permeability .
- Ventilation : Use fume hoods during weighing and dissolution to avoid inhalation of fine particles .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What experimental designs are optimal for assessing this compound’s antiviral mechanism of action?
- In vitro models : Use human cell lines (e.g., HeLa or Vero cells) infected with target viruses (e.g., RNA viruses). Measure viral replication via RT-qPCR or plaque reduction assays.
- Dose-response studies : Apply logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., ribavirin) and solvent controls .
- Data contradiction resolution : If efficacy varies between assays, cross-validate using orthogonal methods (e.g., immunofluorescence for viral protein expression) .
Q. How can pharmacokinetic (PK) parameters of this compound be modeled in preclinical studies?
- Animal models : Administer via oral or intravenous routes in rodents. Collect plasma samples at timed intervals (0–24 hrs) and quantify drug levels via LC-MS/MS.
- Compartmental modeling : Use non-linear regression (e.g., Phoenix WinNonlin) to estimate AUC, Cₘₐₓ, and half-life. Account for enterohepatic recirculation if metabolite peaks are observed .
- Statistical validation : Apply Akaike Information Criterion (AIC) to compare one- vs. two-compartment models .
Q. What strategies address batch-to-batch variability in this compound synthesis?
- Process optimization : Use design of experiments (DoE) to test variables (e.g., reaction temperature, solvent ratios). Central composite designs are efficient for identifying critical parameters .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR spectroscopy to monitor reaction intermediates .
- Data normalization : Express yield and purity as percentages relative to a reference batch to standardize comparisons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
